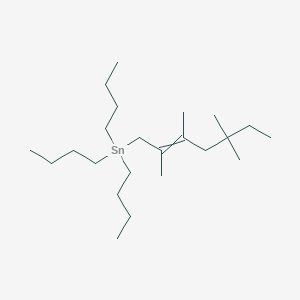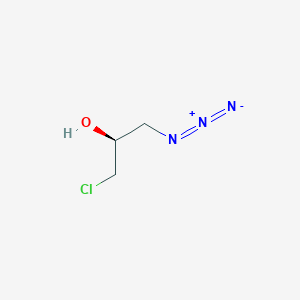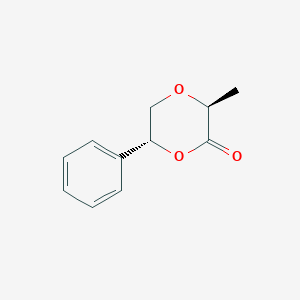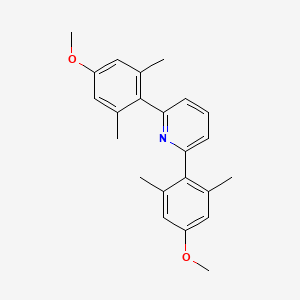
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline is a tetrapeptide composed of the amino acids L-tryptophan, L-isoleucine, L-histidine, and L-proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale, purity, and cost considerations. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring of L-histidine using agents like sodium borohydride.
Substitution: The peptide can undergo substitution reactions, particularly at the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield oxindole derivatives, while reduction of the imidazole ring may produce reduced histidine analogs.
Applications De Recherche Scientifique
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Chemistry: Utilized in the development of peptide-based catalysts and sensors.
Industry: Employed in the production of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. The indole ring of L-tryptophan can interact with various receptors, while the imidazole ring of L-histidine can participate in metal ion coordination and enzyme catalysis. The proline residue contributes to the conformational stability of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Leuprolide: An oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-leucyl, leucyl, arginyl, and N-ethylprolinamide residues.
Histrelin: A synthetic analog of gonadotropin-releasing hormone with higher potency.
Uniqueness
L-Tryptophyl-L-isoleucyl-L-histidyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and chemical properties
Propriétés
Numéro CAS |
676604-78-7 |
|---|---|
Formule moléculaire |
C28H37N7O5 |
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H37N7O5/c1-3-16(2)24(34-25(36)20(29)11-17-13-31-21-8-5-4-7-19(17)21)26(37)33-22(12-18-14-30-15-32-18)27(38)35-10-6-9-23(35)28(39)40/h4-5,7-8,13-16,20,22-24,31H,3,6,9-12,29H2,1-2H3,(H,30,32)(H,33,37)(H,34,36)(H,39,40)/t16-,20-,22-,23-,24-/m0/s1 |
Clé InChI |
HKMNBQBOSXOGJK-GDSDNQIASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-Benzylideneamino]-5-[(E)-(4-chlorophenyl)diazenyl]benzoic acid](/img/structure/B12538441.png)
![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)

![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)

